2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one
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Description
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H11ClFN3O3 and its molecular weight is 359.74. The purity is usually 95%.
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Scientific Research Applications
Molecular Imaging and Myocardial Perfusion
2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one and its analogs, such as 18F-labeled pyridaben analogs, have been synthesized and evaluated for potential use in myocardial perfusion imaging (MPI) with Positron Emission Tomography (PET). These compounds, due to their high heart uptake and low background uptake, exhibit promising properties for MPI. The tracer with a shorter radiolabeling side chain demonstrated better stability, faster clearance from major organs, and higher heart-to-liver ratio, making it a potential candidate for further development as an MPI agent (Mou et al., 2012).
Synthesis and Characterization of Novel Compounds
The compound has been utilized as a core structure for synthesizing various novel compounds with potential therapeutic applications. Studies have focused on synthesizing novel derivatives and evaluating their biological activities, such as anticancer and antioxidant activities. For instance, a new series of 3(2H)-one pyridazinone derivatives were synthesized with potential antioxidant activity, demonstrating the versatile applicability of this compound in creating new therapeutic agents (Mehvish & Kumar, 2022).
Antimicrobial and Antioxidant Activities
Derivatives of 2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one have been explored for their antimicrobial and antioxidant properties. Studies have synthesized and characterized compounds for their activity against various microbial strains and their ability to scavenge free radicals, indicating their potential as antimicrobial and antioxidant agents (Chauhan et al., 2018).
Heterocyclic Chemistry and Material Science
This compound and its derivatives serve as key precursors in the synthesis of complex heterocyclic compounds, which have applications in material science, drug design, and organic chemistry. The ability to form various heterocyclic systems from this compound showcases its versatility in chemical synthesis and the development of new materials with desired properties (Heinisch et al., 1994).
Corrosion Inhibition
Research has also explored the use of pyridazinone derivatives as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiencies, which may be attributed to their electron acceptance abilities, highlighting their potential applications in industrial corrosion protection (Kalai et al., 2020).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O3/c18-14-5-2-6-15(19)13(14)10-21-17(23)8-7-16(20-21)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAWXHWIBQAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.